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Compound of Interest

Compound Name:
Propionic acid, 2-(p-

nitrophenyl)hydrazide

CAS No.: 38562-39-9

Cat. No.: B14669202

Get Quote

Synthesis Protocol for Propionic Acid 2-(p-Nitrophenyl)hydrazide: Regioselective N-Acylation of

Arylhydrazines

Introduction & Mechanistic Rationale
The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N'-(4-

nitrophenyl)propionohydrazide) is a fundamental transformation in the development of

biologically active chemical probes and pharmaceutical intermediates. The reaction relies on

the nucleophilic acyl substitution of an arylhydrazine using an acyl chloride[1].

Understanding Regioselectivity (Causality of Design): Arylhydrazines possess two adjacent

nitrogen atoms: the internal nitrogen (N1) attached directly to the aromatic ring, and the

terminal nitrogen (N2). In 4-nitrophenylhydrazine, the strongly electron-withdrawing para-nitro

group (-NO2) exerts both inductive (-I) and resonance (-M) deactivation across the aromatic

system[2]. This drastically reduces the electron density and nucleophilicity of the proximal N1.

Consequently, acylation with the highly electrophilic propionyl chloride occurs regioselectively

at the more aliphatic-like, terminal N2[3].
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To prevent the formation of di-acylated byproducts and neutralize the hydrochloric acid (HCl)

generated during the reaction, a non-nucleophilic organic base such as Triethylamine (TEA) is

employed. The reaction is conducted in an aprotic solvent (e.g., anhydrous Tetrahydrofuran,

THF) at low temperatures to control the highly exothermic nature of the acyl chloride addition.
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Mechanistic logic governing the regioselective N-acylation of 4-nitrophenylhydrazine.
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Self-Validating Experimental Design
A robust protocol must be self-validating. To ensure the integrity of this synthesis, the following

checkpoints are integrated into the workflow:

In-Process Monitoring: Thin-Layer Chromatography (TLC) is used to track the consumption

of the starting hydrazine. The product, possessing an amide bond, will exhibit a higher

retention factor (Rf) than the highly polar starting material but will be easily distinguishable

from the solvent front.

Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized post-

reaction to confirm the presence of the [M+H]+ ion at m/z 210.1.

Structural Validation: Proton Nuclear Magnetic Resonance (1H-NMR) is the ultimate

validator. The presence of two distinct N-H singlets and the characteristic triplet-quartet

splitting pattern of the newly introduced ethyl group confirms successful mono-acylation.
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End-to-end experimental workflow incorporating self-validating analytical checkpoints.

Quantitative Reagents & Materials Table
The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.
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Reagent /
Material

Role
MW ( g/mol
)

Equivalents Amount
CAS
Number

4-

Nitrophenylhy

drazine

Nucleophile 153.14 1.0 1.53 g 100-16-3

Propionyl

Chloride
Electrophile 92.52 1.1

1.02 g (0.96

mL)
79-03-8

Triethylamine

(TEA)

Acid

Scavenger
101.19 1.2

1.21 g (1.67

mL)
121-44-8

Tetrahydrofur

an (THF)

Aprotic

Solvent
72.11 N/A 20.0 mL 109-99-9

Propionic

acid 2-(p-

nitrophenyl)h

ydrazide

Target

Product
209.20

1.0

(Theoretical)
2.09 g N/A

Note: If using 4-Nitrophenylhydrazine hydrochloride (CAS: 636-99-7), increase the TEA

equivalents to 2.2 to liberate the free base in situ.

Step-by-Step Synthesis Protocol
Phase 1: Preparation & Inert Atmosphere

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a

magnetic stir bar. Fit the flask with a rubber septum and an argon/nitrogen gas inlet to

maintain an inert atmosphere. Moisture must be strictly excluded to prevent the rapid

hydrolysis of propionyl chloride into propionic acid[3].

Reagent Solubilization: Add 4-nitrophenylhydrazine (1.53 g, 10.0 mmol) to the flask, followed

by 20 mL of anhydrous THF. Stir until a homogenous suspension or solution is achieved.

Base Addition: Inject Triethylamine (1.67 mL, 12.0 mmol) via syringe.
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Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture

to equilibrate to 0 °C for 10 minutes.

Phase 2: Controlled Acylation
Electrophile Addition: Draw propionyl chloride (0.96 mL, 11.0 mmol) into a glass, gas-tight

syringe. Add the propionyl chloride dropwise over a period of 15 minutes to the vigorously

stirring solution at 0 °C.

Causality: Dropwise addition prevents localized heating and suppresses the formation of

N,N'-diacylated impurities. A white precipitate (TEA·HCl salt) will immediately begin to

form.

Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for 30

minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir

for an additional 2 to 4 hours.

Phase 3: Work-up & Extraction
Quenching: Quench the reaction by slowly adding 10 mL of distilled water. This neutralizes

any unreacted propionyl chloride.

Solvent Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of Ethyl Acetate

(EtOAc). Extract the organic layer and wash sequentially with:

20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) to remove acidic byproducts.

20 mL of Brine (saturated NaCl) to remove residual water.

Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4).

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product as an orange/yellow solid.

Phase 4: Purification
Recrystallization: Dissolve the crude solid in a minimum boiling volume of absolute ethanol.

Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce

crystallization.
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Isolation: Collect the purified crystals via vacuum filtration, wash with ice-cold ethanol, and

dry under high vacuum overnight.

Analytical Validation Standards
To confirm the trustworthiness of the synthesized compound, compare your analytical results

against these expected parameters:

Yield: Expected 75% – 85% (approx. 1.56 g – 1.77 g) of a pale yellow/orange crystalline

solid.

LC-MS (ESI+): Expected m/z = 210.1 [M+H]+.

1H-NMR (400 MHz, DMSO-d6):

δ 9.90 (s, 1H, -NH-CO-): Amide proton.

δ 8.80 (s, 1H, Ar-NH-): Hydrazine proton proximal to the ring.

δ 8.05 (d, J = 9.0 Hz, 2H, Ar-H): Aromatic protons adjacent to the nitro group.

δ 6.75 (d, J = 9.0 Hz, 2H, Ar-H): Aromatic protons adjacent to the hydrazine group.

δ 2.15 (q, J = 7.5 Hz, 2H, -CH2-): Methylene protons of the propionyl group.

δ 1.05 (t, J = 7.5 Hz, 3H, -CH3): Methyl protons.

Safety & Handling Precautions
Propionyl Chloride: Highly corrosive and volatile. It reacts violently with water to evolve toxic

hydrogen chloride (HCl) gas[3]. All handling must be performed inside a certified chemical

fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

4-Nitrophenylhydrazine: This compound is a known irritant and a potential explosive when

completely dry[4]. It can self-ignite in the presence of specific contaminants or transition

metals and emits highly toxic nitrogen oxides upon decomposition[5]. Handle with care,

avoid friction, and store away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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